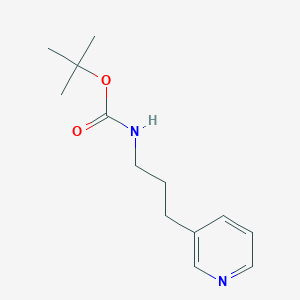

(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(3-pyridin-3-ylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-5-7-11-6-4-8-14-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWINQVTIJDBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-(pyridin-3-yl)propan-1-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Pyridin-3-yl)propan-1-amine+tert-Butyl chloroformate→(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Types of Reactions:

Oxidation: The pyridine ring in this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of primary amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmacologically active compounds.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoflavone-Based Carbamates (Biochanin and Daidzein Derivatives)

Cohen et al. (2007) synthesized tert-butyl carbamate derivatives of biochanin and daidzein, such as 5-[2-[3-(4-hydroxy-phenyl)-4-oxo-4H-chromen-7-yloxy]-acetylamino]-pentyl)-carbamic acid tert-butyl ester. These compounds share the Boc-protected amine motif but differ in their core structures (isoflavone vs. pyridine-propyl). In contrast, the pyridine-containing target compound may exhibit distinct reactivity or activity due to its aromatic heterocycle, though direct pharmacological data are absent.

Heterocyclic Carbamates with Varying Protecting Groups

lists compounds like (1-Piperidin-3-yl-azetidin-3-ylmethyl)-carbamic acid benzyl ester and (1-Pyrrolidin-3-yl-azetidin-3-yl)-carbamic acid tert-butyl ester. These analogs differ in:

- Protecting groups: Benzyl esters require hydrogenolysis for deprotection, whereas tert-butyl esters are cleaved under acidic conditions.

- Heterocycles: Azetidine (4-membered ring) and piperidine/pyrrolidine (5- or 6-membered saturated rings) contrast with the pyridine’s aromaticity.

The target compound’s pyridine ring introduces planar aromaticity and basicity (pKa ~5 for pyridine), which could influence solubility and electronic interactions compared to saturated heterocycles.

Secondary Amines (e.g., n-(3-Methoxypropyl)-3-methylpentan-2-amine)

Unlike the Boc-protected carbamate, n-(3-Methoxypropyl)-3-methylpentan-2-amine is a secondary amine lacking a protecting group. Secondary amines are directly reactive in alkylation or acylation reactions, whereas carbamates like the target compound require deprotection to liberate the amine. This makes the carbamate more stable but adds synthetic steps for functionalization .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility: The Boc group in the target compound offers stability during synthesis, contrasting with benzyl esters (sensitive to hydrogenolysis) and secondary amines (prone to oxidation) .

- Biological Activity : While isoflavone-based carbamates lack estrogenic effects , the pyridine moiety in the target compound could interact with biological targets (e.g., kinases or receptors) due to its aromaticity and lone-pair electrons.

- Physicochemical Properties : Pyridine’s moderate basicity and planar structure may enhance solubility in polar solvents compared to saturated heterocycles.

Biological Activity

(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester, a member of the carbamate family, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄N₂O₂, with a molecular weight of 236.32 g/mol. The compound features a pyridine ring attached to a propyl group and a tert-butyl ester functional group, which contributes to its distinct properties and potential interactions with biological systems.

Structural Characteristics

| Feature | Description |

|---|---|

| Pyridine Ring | Provides electron density and potential for hydrogen bonding. |

| Propyl Group | Enhances lipophilicity and may influence membrane permeability. |

| Tert-Butyl Ester | Adds steric hindrance, affecting reactivity and interaction profiles. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that the compound can form covalent bonds with active sites on enzymes, inhibiting their activity and modulating various biochemical pathways.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

- Antioxidant Activity : It has been synthesized into derivatives that exhibit antioxidant properties comparable to established antioxidants like Trolox.

- Anti-inflammatory Properties : The compound has shown promise in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential in treating inflammatory conditions.

- Cancer Therapy : Studies suggest that derivatives of this compound may possess anticancer activity through mechanisms such as induction of apoptosis in cancer cells .

Case Studies

-

Antioxidant Evaluation :

- In a study assessing various derivatives, compounds synthesized from this compound demonstrated significant antioxidant effects, showing efficacy in scavenging free radicals similar to Trolox.

- Cytotoxicity in Cancer Cells :

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other carbamates and pyridine derivatives. Below is a comparison with similar compounds:

| Compound Name | Unique Features |

|---|---|

| (3-Pyridin-3-yl-propyl)-carbamic acid methyl ester | Smaller methyl group may lead to different reactivity profiles. |

| (4-Dimethylamino)pyridine carbamate | Higher reactivity due to electron-donating groups. |

| (4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid | Distinct biological activity compared to pyridine derivatives. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A common approach involves reacting 3-pyridin-3-yl-propan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF . Yield optimization requires strict anhydrous conditions, controlled stoichiometry (1:1.1 amine:Boc₂O), and inert atmosphere. Reaction progress can be monitored via TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. How should researchers characterize this compound to confirm its structural identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR should show resonances for the tert-butyl group (δ ~1.4 ppm, singlet) and pyridin-3-yl protons (aromatic signals at δ 7.1–8.5 ppm). ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF should display [M+H]⁺ or [M+Na]⁺ peaks consistent with the molecular formula C₁₃H₂₀N₂O₂ (e.g., m/z 237.15 for [M+H]⁺) .

- FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate the carbamate group .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of derivatives of this compound?

- Methodological Answer : Chiral derivatives require enantioselective catalysis. For example, asymmetric Mannich reactions or rhodium-catalyzed conjugate additions using chiral ligands (e.g., Binap or Josiphos) can introduce stereocenters . Epoxide ring-opening reactions (e.g., using i-BuNH₂) may also generate stereoisomers, necessitating chiral HPLC or enzymatic resolution for separation .

Q. What strategies mitigate instability of intermediates during multi-step syntheses involving this compound?

- Methodological Answer :

- Moisture Sensitivity : Use silylation (e.g., tert-butyldimethylsilyl chloride) to protect hydroxyl groups in intermediates .

- Oxidation Prevention : Add antioxidants (e.g., BHT) or perform reactions under nitrogen. For example, intermediates like N-(3-oxopropyl)carbamic acid tert-butyl ester require immediate use after synthesis to avoid decomposition .

- Temperature Control : Store intermediates at –20°C in amber vials to prevent thermal degradation .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar carbamates?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Differentiates between regioisomers by correlating proton and carbon shifts (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) .

- Computational Modeling : Density functional theory (DFT) calculations predict NMR/IR spectra, aiding in structural assignment .

- X-ray Crystallography : Provides definitive proof of molecular geometry for crystalline derivatives .

Application-Oriented Questions

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : The tert-butyl carbamate group acts as a reversible inhibitor in enzyme assays. For example, derivatives like {2-[6-(6-Amino-purin-9-yl)-tetrahydrofurodioxol-4-ylmethanesulfonyl]-ethyl}-carbamic acid tert-butyl ester inhibit kinases by mimicking ATP-binding motifs . Assays require pre-incubation with enzymes (e.g., 22 hours at 37°C) and quantification via LC-MS/MS .

Q. How is this compound utilized in protecting-group strategies for peptide synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.